molecular formula C14H17Cl2N3 B14029309 4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride

4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No.: B14029309
M. Wt: 298.2 g/mol
InChI Key: WQJCFEGBZJZQRR-UHFFFAOYSA-N
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Description

4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pyrazole ring and a chlorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research and development.

Scientific Research Applications

4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-(2-chlorophenyl)-1H-pyrazol-1-yl)piperidine hydrochloride include other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar piperidine derivatives.

Properties

Molecular Formula

C14H17Cl2N3

Molecular Weight

298.2 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)pyrazol-1-yl]piperidine;hydrochloride

InChI

InChI=1S/C14H16ClN3.ClH/c15-14-4-2-1-3-13(14)11-9-17-18(10-11)12-5-7-16-8-6-12;/h1-4,9-10,12,16H,5-8H2;1H

InChI Key

WQJCFEGBZJZQRR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

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